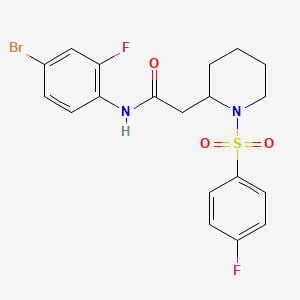

N-(4-bromo-2-fluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrF2N2O3S/c20-13-4-9-18(17(22)11-13)23-19(25)12-15-3-1-2-10-24(15)28(26,27)16-7-5-14(21)6-8-16/h4-9,11,15H,1-3,10,12H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROKNYZQBVFKTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NC2=C(C=C(C=C2)Br)F)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrF2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula: C₁₅H₁₈BrF₂N₃O₂S

- Molecular Weight: 396.186 g/mol

- CAS Number: 1415559-93-1

Structural Features

The compound contains:

- A brominated phenyl ring, which may enhance lipophilicity and biological activity.

- A fluorinated phenyl group that can influence receptor binding and metabolic stability.

- A piperidine moiety that is often associated with various pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of brominated phenyl compounds have shown activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Compound A | 0.22 | 0.25 |

| Compound B | 15.625 | 31.25 |

| This compound | TBD | TBD |

Note: The specific MIC and MBC values for this compound are yet to be determined through empirical studies.

The antimicrobial action of related compounds often involves:

- Inhibition of protein synthesis.

- Disruption of cell wall synthesis.

- Interference with nucleic acid metabolism.

These mechanisms suggest that this compound could potentially exhibit similar modes of action.

Anti-inflammatory Activity

Some studies indicate that compounds with similar structures can suppress pro-inflammatory cytokines and nitric oxide production in cell models. This suggests potential applications in treating inflammatory conditions.

Study 1: Antimicrobial Evaluation

A study conducted on a series of brominated phenyl derivatives showed promising results against resistant bacterial strains. The evaluation included:

- Methodology: In vitro assays to determine MIC and MBC.

- Results: Certain derivatives displayed significant bactericidal activity, indicating the potential for developing new antibiotics.

Study 2: Anti-inflammatory Effects

Another research project assessed the anti-inflammatory properties of similar compounds in lipopolysaccharide-induced inflammation models. Key findings included:

- Reduction in cytokine levels.

- Enhanced cell viability at specific concentrations.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Piperidine vs.

- Sulfonyl Group Placement : Direct attachment to piperidine (target compound) versus ethyl-sulfonyl linkers () may influence membrane permeability .

Halogenated Acetamide Derivatives

Table 2: Halogen Substitution Patterns

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.